molecular formula C24H34FK2O9P B14751130 Drocinonide phosphate potassium CAS No. 2260-24-4

Drocinonide phosphate potassium

Cat. No.: B14751130
CAS No.: 2260-24-4
M. Wt: 594.7 g/mol
InChI Key: HLHXSFATMSXCPL-AIMLYJDOSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drocinonide phosphate potassium is a synthetic corticosteroid prodrug designed for anti-inflammatory and immunosuppressive applications. The phosphate group enhances water solubility, facilitating parenteral or topical administration, while the potassium counterion stabilizes the formulation .

Properties

CAS No.

2260-24-4

Molecular Formula

C24H34FK2O9P

Molecular Weight

594.7 g/mol

IUPAC Name

dipotassium;[2-[(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-8-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C24H36FO9P.2K/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31;;/h13,15-17,19,27H,5-12H2,1-4H3,(H2,29,30,31);;/q;2*+1/p-2/t13-,15-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1

InChI Key

HLHXSFATMSXCPL-AIMLYJDOSA-L

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COP(=O)([O-])[O-])C)O)F.[K+].[K+]

Canonical SMILES

CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)F)C)C.[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthesis of Drocinonide

Drocinonide is synthesized from prednisolone through sequential fluorination, acetonide protection, and esterification. Fluorination at C-9 is achieved using hydrogen fluoride in dichloromethane under anhydrous conditions, followed by acetonide formation with 2,2-dimethoxypropane and a catalytic acid (e.g., p-toluenesulfonic acid). The C-21 hydroxyl group is preserved for subsequent phosphorylation.

Phosphorylation of Drocinonide

Reagent Selection and Reaction Mechanisms

The C-21 hydroxyl group undergoes phosphorylation using phosphorus oxychloride (POCl₃) as the phosphorylating agent. This reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic phosphorus center, displacing chloride ions.

Reaction Conditions :

  • Solvent : Anhydrous pyridine or dichloromethane.
  • Temperature : 0–5°C (to minimize side reactions).
  • Molar Ratio : POCl₃ : drocinonide = 1.2 : 1.

Mechanism :

  • POCl₃ reacts with the corticosteroid hydroxyl group to form a monoester phosphorochloridate intermediate.
  • Hydrolysis with ice-cold water yields drocinonide phosphoric acid.

Key Consideration : Excess pyridine neutralizes HCl byproducts, preventing acid-catalyzed degradation of the acetonide group.

Alternative Phosphorylation Methods

Alternative methods include using diphenyl chlorophosphate followed by hydrogenolysis to remove phenyl groups. However, this approach introduces additional purification steps and is less cost-effective.

Potassium Salt Formation

Neutralization and Crystallization

Drocinonide phosphoric acid is neutralized with potassium hydroxide (KOH) in a hydroalcoholic solvent (e.g., ethanol/water 4:1).

Procedure :

  • Dissolve drocinonide phosphoric acid in warm ethanol (50°C).
  • Slowly add aqueous KOH (1.0 M) until pH 7.0–7.5.
  • Cool to 4°C to precipitate this compound.
  • Isolate via vacuum filtration and wash with cold ethanol.

Yield Optimization :

  • Stoichiometry : 1:1 molar ratio of acid to KOH ensures complete salt formation.
  • Solvent Composition : Ethanol content >70% minimizes potassium phosphate co-precipitation.

Purification and Characterization

Recrystallization

The crude product is recrystallized from a mixture of acetone and ethyl acetate (3:1) to achieve >99% purity.

Analytical Validation

  • HPLC : Purity assessed using a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid 55:45).
  • NMR : ³¹P NMR confirms phosphate ester formation (δ = 0.5–1.5 ppm).
  • Mass Spectrometry : ESI-MS m/z 603.2 [M–K]⁻.

Process Challenges and Mitigation Strategies

Hydrolysis of Phosphate Ester

The phosphate ester is susceptible to hydrolysis under acidic or alkaline conditions. Mitigation includes:

  • Maintaining pH 6.5–7.5 during salt formation.
  • Storing intermediates under inert gas (N₂/Ar).

Residual Solvent Control

Residual pyridine is removed via azeotropic distillation with toluene, ensuring compliance with ICH Q3C guidelines.

Comparative Analysis of Synthesis Routes

Method Reagents Yield (%) Purity (%) Key Advantage
POCl₃/Pyridine POCl₃, Pyridine 78–82 99.2 Cost-effective, scalable
Diphenyl Chlorophosphate (PhO)₂POCl, H₂/Pd/C 65–70 98.5 Avoids POCl₃ handling hazards

Chemical Reactions Analysis

Types of Reactions: Drocinonide phosphate potassium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Drocinonide phosphate potassium has a wide range of scientific research applications, including:

Mechanism of Action

Drocinonide phosphate potassium exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory pathway. This results in reduced inflammation and immune response .

Comparison with Similar Compounds

Structural and Functional Differences

Drocinonide phosphate potassium belongs to the corticosteroid class, distinct from other phosphate-potassium compounds (e.g., potassium dihydrogen phosphate, dipotassium phosphate) primarily used as buffering agents, fertilizers, or supplements. Key differences include:

Property This compound Potassium Dihydrogen Phosphate (KH₂PO₄) Dipotassium Phosphate (K₂HPO₄)
Primary Use Anti-inflammatory/immunosuppressive drug Buffer preparation (pH 4.5–6.5) Buffer preparation (pH 6.0–8.0)
Solubility High (due to phosphate ester) 22.6 g/100 mL (water, 20°C) 167 g/100 mL (water, 20°C)
Biological Role Targets glucocorticoid receptors Electrolyte balance, bone health Electrolyte balance, pH regulation
Clinical Applications Dermatological/ocular inflammation Treatment of hypophosphatemia Dietary supplementation

Pharmacokinetic and Pharmacodynamic Profiles

  • This compound: Likely exhibits prolonged activity due to slow hydrolysis of the phosphate ester to release active drocinonide. This prodrug design minimizes systemic absorption, reducing adverse effects like hyperkalemia .
  • Potassium Phosphate Salts : Rapidly dissociate in vivo, increasing serum phosphate and potassium levels. Overuse risks hyperphosphatemia and cardiovascular calcification .

Key Research Findings

Synergistic Effects in Formulations

However, drocinonide’s phosphate group primarily enhances solubility rather than buffering.

Q & A

Q. Optimization Strategies :

  • Use fractional factorial designs to test variables like temperature (20–40°C) and reaction time (4–12 hrs).
  • Monitor intermediates via FTIR to confirm phosphate ester formation .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Titrimetric Analysis : Quantify phosphate content via acid-base titration (e.g., 1 N NaOH to pH 8.8; 1 mL ≈ 136.1 mg KH₂PO₄ equivalence) .

Chromatography :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile and monobasic potassium phosphate buffer (6.8 g/L, pH 2.5). Retention time and peak area consistency validate purity .
  • Ion Chromatography : Detect residual potassium ions against NIST-certified standards .

Spectroscopy : Confirm molecular structure via NMR (³¹P for phosphate groups) and FTIR (P=O stretching at 1250–1300 cm⁻¹) .

Basic: How does pH influence the stability of this compound in aqueous formulations?

Answer:
Stability is pH-dependent due to hydrolysis of the phosphate ester bond:

  • Optimal Range : pH 6.0–7.5 (based on analogous potassium phosphate buffers) .
  • Degradation Pathways :
    • Acidic Conditions (pH < 5.0) : Accelerated hydrolysis; monitor via HPLC for free Drocinonide .
    • Alkaline Conditions (pH > 8.0) : Potassium ion displacement, leading to precipitation .

Q. Testing Protocol :

Prepare buffers (e.g., potassium phosphate) across pH 4.0–9.0 .

Conduct accelerated stability studies (40°C/75% RH) for 4 weeks, quantifying degradation products via mass spectrometry .

Advanced: How can researchers design pharmacokinetic studies to evaluate Drocinone phosphate potassium’s bioavailability?

Answer:
Use a PICOT framework to structure the study:

  • Population (P) : Animal models (e.g., Sprague-Dawley rats).
  • Intervention (I) : Oral/intravenous administration (dose: 0.5–2 mg/kg).
  • Comparison (C) : Free Drocinonide vs. phosphate salt.
  • Outcome (O) : AUC₀–24, Cmax, and Tmax via LC-MS/MS .
  • Time (T) : Sampling at 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose.

Q. Key Considerations :

  • Use crossover designs to minimize inter-subject variability.
  • Validate assays for plasma matrix effects .

Advanced: How can contradictory data on this compound’s efficacy in preclinical models be resolved?

Answer:
Address discrepancies through:

Meta-Analysis : Pool data from studies using similar models (e.g., murine colitis) and apply random-effects models to account for heterogeneity .

Dose-Response Reevaluation : Test narrower dose ranges (e.g., 0.1–1 mg/kg) to identify non-linear effects.

Experimental Replication : Standardize variables (e.g., diet, housing conditions) and use blinded assessments .

Case Example : If Study A reports efficacy at 2 mg/kg but Study B shows toxicity, re-evaluate excipient interactions or impurity profiles .

Advanced: What methodologies address formulation challenges such as crystallization variability in this compound?

Answer:

Polymorph Screening : Use solvent-mediated conversion (e.g., ethanol/water mixtures) to identify stable crystalline forms .

Process Control :

  • Adjust cooling rates during crystallization (0.5–2°C/min).
  • Implement PAT (Process Analytical Technology) tools like in-situ Raman spectroscopy .

Excipient Compatibility : Test surfactants (e.g., Poloxamer 188) to inhibit agglomeration .

Q. Data-Driven Optimization :

  • Use response surface methodology (RSM) to model particle size vs. solvent polarity .

Tables for Methodological Reference

Table 1: Buffer Preparation for Stability Testing (Adapted from )

pH1 M K₂HPO₄ (mL)1 M KH₂PO₄ (mL)
6.013.286.8
7.061.538.5
8.094.06.0

Table 2: HPLC Conditions for Purity Analysis (Adapted from )

ParameterSpecification
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile:pH 2.5 KH₂PO₄ (25:75)
Flow Rate1.0 mL/min
DetectionUV 210 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.